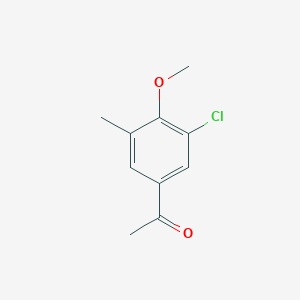

1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-chloro-4-methoxy-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-8(7(2)12)5-9(11)10(6)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBXCVSQJRFGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 3-chloro-4-methoxy-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Organic Synthesis

1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural characteristics make it suitable for reactions such as acylation and substitution, facilitating the development of more complex molecules.

Biological Studies

The compound has been investigated for its interactions with biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to interact with various receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study reported effectiveness against several bacterial strains:

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| This compound | Effective against Staphylococcus aureus and Escherichia coli | |

| Substituted derivatives | Enhanced activity against multiple strains |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Structure-activity relationship analyses have shown that certain modifications can enhance efficacy against cancer cell lines:

| Compound | IC₅₀ (μM) Against HEPG2 | IC₅₀ (μM) Against MCF-7 |

|---|---|---|

| Compound A | 0.62 | - |

| Compound B | 0.87 | - |

These findings suggest that this class of compounds could be valuable in cancer therapy.

In Vitro Studies on Cancer Cell Lines

A series of derivatives were synthesized and evaluated against multiple cancer cell lines:

- A study highlighted that some derivatives exhibited significantly lower IC₅₀ values than standard treatments, indicating high potency. For instance:

- Compound A demonstrated an IC₅₀ of 0.62 μM against HEPG2 cells.

- Compound B showed an IC₅₀ of 0.87 μM against MCF-7 cells.

These results underline the potential for developing new anticancer agents based on this compound's structure.

Safety and Toxicity

Understanding the safety profile of this compound is crucial for therapeutic applications. Preliminary data indicate varying degrees of toxicity among derivatives:

| Study Focus | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed at high doses |

| Long-term Effects | Further studies required to assess chronic exposure risks |

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include the modulation of signal transduction processes and metabolic pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The biological and physicochemical properties of acetophenone derivatives are highly dependent on substituent identity and position. Key comparisons include:

Key Observations :

- Chloro and trifluoromethyl groups increase lipophilicity and metabolic stability, making them favorable in drug design .

- Hydroxyl and methoxy groups enhance solubility but may reduce membrane permeability .

- Nitro groups introduce strong electron-withdrawing effects, useful in synthetic intermediates .

Physical Properties

Melting points and solubility vary significantly with substituents:

Note: The target compound’s melting point is unreported, but analogs with chloro/methoxy groups (e.g., ) suggest higher melting points due to increased molecular symmetry and intermolecular forces.

Biological Activity

1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro group, a methoxy group, and a methyl group attached to a phenyl ring. This unique arrangement influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine and methoxy substituents can enhance its binding affinity and specificity for these targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structural features demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective derivatives .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.01 | S. aureus, E. coli |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A structure-activity relationship (SAR) study revealed that modifications to the phenyl ring can significantly impact cytotoxicity against various cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against breast carcinoma (MCF-7) and colon carcinoma (HT-29) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.6 |

| HT-29 | 7.2 |

Study on Antitumor Effects

In a recent study, this compound was tested for its effects on tumor growth in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents .

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspases 3 and 9, highlighting its potential as an apoptosis-inducing agent in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where a substituted benzene derivative reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, chlorination and methoxy/methyl group introduction can precede acylation to achieve the desired substitution pattern. Alternative routes may use Ullmann coupling or Suzuki-Miyaura cross-coupling for aryl halide intermediates . Key Steps :

Q. How is the compound characterized after synthesis?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For example, the methyl group (δ ~2.3 ppm) and methoxy group (δ ~3.8 ppm) provide distinct signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁ClO₂).

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ confirm the ketone (C=O) group .

Q. What solvent systems are suitable for recrystallization?

- Methodological Answer : Ethanol-water mixtures are often effective due to the compound’s moderate polarity. For instance, hot ethanol dissolves the crude product, and gradual water addition induces crystallization. Solvent polarity should match the compound’s solubility profile to avoid oiling out .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in molecular structure determination?

- Methodological Answer : X-ray crystallography data refinement using programs like SHELXL (for small molecules) or WinGX (for data integration) ensures precise bond-length and angle measurements. For example, SHELXL refines hydrogen atom positions using difference Fourier maps, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams . Workflow :

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies recurring motifs like D₁¹ (single donor-acceptor) or C₂² (chain) patterns. For example, methoxy oxygen may act as a hydrogen-bond acceptor with adjacent methyl or chloro groups, stabilizing the lattice . Tools : Mercury (CCDC) for visualization; PLATON for topology analysis .

Q. How to address contradictions in spectroscopic data across studies?

- Methodological Answer : Cross-validate using:

- NIST Chemistry WebBook : Compare experimental IR/NMR peaks with reference data .

- Crystallographic Databases (e.g., CCDC): Verify bond lengths/angles against similar structures .

- Control Experiments : Reproduce synthesis under standardized conditions to isolate variables (e.g., solvent purity, catalyst batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.